Cas no 5369-25-5 (Benzenamine,N-(3,5-dimethylphenyl)-3,5-dimethyl-)

Benzenamine,N-(3,5-dimethylphenyl)-3,5-dimethyl- structure
5369-25-5 structure
Product Name:Benzenamine,N-(3,5-dimethylphenyl)-3,5-dimethyl-
CAS No:5369-25-5
MF:C16H19N
MW:225.328764200211
CID:372190
PubChem ID:138473
Update Time:2025-04-19

Benzenamine,N-(3,5-dimethylphenyl)-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(3,5-dimethylphenyl)-3,5-dimethyl-
    • Di-3,5-xylylamine
    • N-(3,5-dimethylphenyl)-3,5-dimethylaniline
    • 3,3',5,5'-Tetramethyldiphenylamine
    • Bis(3,5-dimethylphenyl)amine
    • Di-3,5-xylylamine(6CI,8CI)
    • SB80372
    • DTXSID90201943
    • AKOS025295435
    • SCHEMBL1323030
    • 5369-25-5
    • Inchi: 1S/C16H19N/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3
    • InChI Key: VBSGDGQAFLYSEK-UHFFFAOYSA-N
    • SMILES: N(C1C=C(C)C=C(C)C=1)C1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 225.15187
  • Monoisotopic Mass: 225.15175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.021
  • Boiling Point: 342.4°Cat760mmHg
  • Flash Point: 165.8°C
  • PSA: 12.03
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